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1,2,3,4,6,7,8,9-Octahydrophenazine

Catalog No.
S1930852
CAS No.
4006-50-2
M.F
C12H16N2
M. Wt
188.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,6,7,8,9-Octahydrophenazine

CAS Number

4006-50-2

Product Name

1,2,3,4,6,7,8,9-Octahydrophenazine

IUPAC Name

1,2,3,4,6,7,8,9-octahydrophenazine

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C12H16N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H2

InChI Key

JYYRTWNCBVRKMN-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)N=C3CCCCC3=N2

Canonical SMILES

C1CCC2=C(C1)N=C3CCCCC3=N2

1,2,3,4,6,7,8,9-Octahydrophenazine is an organic compound with the molecular formula C12H16N2C_{12}H_{16}N_{2} and a molecular weight of 188.26 g/mol. It is characterized by a bicyclic structure that contains two nitrogen atoms within its framework. This compound belongs to the phenazine family and exhibits significant structural complexity due to its multiple saturated carbon rings. Its systematic name reflects its octahydro configuration, indicating the saturation of its carbon rings. The compound is known for its potential applications in various fields, including materials science and biochemistry .

  • Oxidation: This compound can be oxidized to form derivatives such as phenazine through various catalytic processes. For instance, it can be quantitatively dehydrogenated using palladium-ruthenium catalysts .
  • Hydrogenation: As a saturated compound, it can also participate in hydrogenation reactions under specific conditions.
  • Substitution Reactions: The nitrogen atoms in the structure may allow for electrophilic substitution reactions, which can lead to the formation of more complex derivatives.

These reactions highlight its versatility as a precursor in synthetic organic chemistry.

The synthesis of 1,2,3,4,6,7,8,9-Octahydrophenazine can be achieved through various methods:

  • From Cyclohexanediol and Ammonia: A sustainable method involves the reaction of cyclohexanediol with ammonia under specific conditions to yield octahydrophenazine .
  • Dehydrogenation of Phenolic Precursors: Another approach includes the dehydrogenation of suitable phenolic compounds using metal catalysts.
  • Chemical Reduction Processes: The reduction of phenazine derivatives can also lead to the formation of octahydrophenazine.

These methods reflect ongoing efforts to develop efficient synthetic routes for this compound.

1,2,3,4,6,7,8,9-Octahydrophenazine has several applications:

  • Biochemical Research: It is utilized as a biochemical tool in proteomics research .
  • Material Science: Its derivatives are explored for use in organic semiconductors and photovoltaic devices due to their electronic properties.
  • Pharmaceutical Development: The compound's potential antimicrobial and anticancer properties make it a candidate for drug development.

These applications underscore its significance across multiple scientific domains.

Several compounds share structural similarities with 1,2,3,4,6,7,8,9-Octahydrophenazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
PhenazineBicyclic aromaticKnown for its strong electron acceptor properties.
1-HydroxyphenazineHydroxylated derivativeExhibits enhanced solubility and reactivity.
5-MethylphenazineMethylated derivativeShows altered biological activity compared to phenazine.
9-AminoacridineAmino-substitutedKnown for its intercalating properties in DNA.

These compounds illustrate the diversity within the phenazine family while highlighting the unique saturation and structural features of 1,2,3,4,6,7,8,9-Octahydrophenazine that may influence its chemical behavior and biological activity.

1,2,3,4,6,7,8,9-Octahydrophenazine represents a saturated derivative of the phenazine family, characterized by its unique bicyclic structure containing two nitrogen atoms within a fully hydrogenated framework [1] . The compound exhibits distinctive physicochemical properties that differentiate it from its aromatic counterparts while maintaining structural integrity across various environmental conditions.

Physical Description

Solid

XLogP3

1.9

Melting Point

112-113°C

Other CAS

4006-50-2

Wikipedia

1,2,3,4,6,7,8,9-Octahydrophenazine

Dates

Last modified: 08-16-2023

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